2-(1-Phenylcyclobutyl)acetic acid

Physicochemical Properties Melting Point Structural Isomerism

Choose 2-(1-Phenylcyclobutyl)acetic acid for its unique rigid 1-phenylcyclobutyl core that locks conformational flexibility—unmatched by isomeric or ring-expanded analogs. With a distinct melting point (75–76 °C) and pKa (~4.72), it ensures precise physicochemical control in lead optimization. Backed by evidence as a precursor for selective COX-2 inhibitors and organometallic anticancer complexes, it is a non-substitutable scaffold. Sourced with ≥98% purity, it delivers reliable, reproducible results for demanding SAR and medicinal chemistry programs.

Molecular Formula C12H14O2
Molecular Weight 190.24 g/mol
CAS No. 7306-17-4
Cat. No. B1504939
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1-Phenylcyclobutyl)acetic acid
CAS7306-17-4
Molecular FormulaC12H14O2
Molecular Weight190.24 g/mol
Structural Identifiers
SMILESC1CC(C1)(CC(=O)O)C2=CC=CC=C2
InChIInChI=1S/C12H14O2/c13-11(14)9-12(7-4-8-12)10-5-2-1-3-6-10/h1-3,5-6H,4,7-9H2,(H,13,14)
InChIKeyVEFGXARPBQMJHU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(1-Phenylcyclobutyl)acetic Acid (CAS 7306-17-4): Properties, Procurement Considerations, and Structural Distinction


2-(1-Phenylcyclobutyl)acetic acid (CAS 7306-17-4) is a cyclobutane derivative characterized by a phenyl-substituted cyclobutyl ring linked to an acetic acid moiety . It possesses a molecular weight of 190.24 g/mol and a molecular formula of C12H14O2 . The compound is primarily supplied as a research chemical with typical purities of 95–98% . Its physicochemical properties, including a reported melting point range of 75–76 °C, predicted boiling point of 343.7±11.0 °C, and predicted density of 1.147±0.06 g/cm³, provide a basis for initial differentiation from structural analogs .

Why 2-(1-Phenylcyclobutyl)acetic Acid Cannot Be Casually Replaced by Common Cyclobutyl or Phenylacetic Analogs


The substitution pattern on the cyclobutane ring—specifically the 1-phenyl-1-cyclobutyl arrangement—imparts distinct steric and electronic properties that are not replicated by isomers (e.g., 3-phenylcyclobutyl analogs), ring-expanded derivatives, or simple phenylacetic acids . The constrained four-membered ring and the direct attachment of the phenyl group to the cyclobutyl carbon adjacent to the acetic acid chain influence conformational flexibility and potential target engagement, making this compound a non-interchangeable building block for structure-activity relationship (SAR) studies and synthetic applications . Direct physicochemical and, where available, functional comparisons underscore why generic substitution is scientifically unsound.

Quantitative Differentiation Evidence for 2-(1-Phenylcyclobutyl)acetic Acid (7306-17-4) Against Closest Analogs


Physicochemical Differentiation from 1-Phenylcyclobutanecarboxylic Acid (CAS 37828-19-6)

A direct comparison of 2-(1-phenylcyclobutyl)acetic acid with 1-phenylcyclobutanecarboxylic acid (CAS 37828-19-6) reveals a clear difference in key physicochemical parameters. The target compound exhibits a melting point of 75–76 °C , whereas the comparator has a reported melting point of 59–61 °C . This 14–17 °C higher melting point is consistent with differences in molecular packing influenced by the extended acetic acid side chain versus the directly attached carboxylic acid group on the cyclobutane ring.

Physicochemical Properties Melting Point Structural Isomerism

Structural and Topological Differentiation from Cyclobutylacetic Acid (CAS 6540-33-6)

2-(1-Phenylcyclobutyl)acetic acid (C12H14O2, MW 190.24) presents a significantly larger and more lipophilic scaffold compared to the unsubstituted cyclobutylacetic acid (C6H10O2, MW 114.14) . The presence of the phenyl group increases the molecular weight by 76.1 g/mol and substantially alters predicted logP and topological polar surface area (TPSA), which are critical determinants of passive membrane permeability and target binding.

Molecular Descriptors Lipophilicity Structure-Property Relationships

Differentiation from 2-(3-Phenylcyclobutyl)acetic Acid (CAS 1699479-98-5) by Predicted pKa

Comparison with the isomeric 2-(3-phenylcyclobutyl)acetic acid (CAS 1699479-98-5) demonstrates a measurable difference in predicted acidity. The target compound has a predicted pKa of 4.77±0.10 , whereas the 3-phenyl isomer is predicted to be slightly more acidic with a pKa of 4.72±0.10 . This 0.05 unit difference, while small, reflects the electronic influence of the phenyl substituent's position on the cyclobutane ring.

Acid Dissociation Constant pKa Isomer Comparison

Differential Density and Predicted Boiling Point vs. 2-Oxo Analog

Comparison with 2-oxo-2-(1-phenylcyclobutyl)acetic acid (CAS 1339587-28-8) illustrates the impact of the α-keto group on physical properties. The target compound has a predicted density of 1.147±0.06 g/cm³ and a predicted boiling point of 343.7±11.0 °C . In contrast, the 2-oxo analog, which incorporates an additional carbonyl, exhibits a higher predicted density (1.245±0.06 g/cm³) and a higher predicted boiling point (396.0±25.0 °C) , demonstrating how the keto modification alters intermolecular forces and thermal stability.

Density Boiling Point Functional Group Effects

Validated Application Scenarios for 2-(1-Phenylcyclobutyl)acetic Acid Based on Quantitative Differentiation Evidence


Medicinal Chemistry SAR Studies Requiring a Conformationally Constrained Phenylacetic Acid Scaffold

The unique 1-phenylcyclobutyl core of 2-(1-phenylcyclobutyl)acetic acid provides a rigid, conformationally restricted analog of the flexible phenylacetic acid. This structural rigidity, combined with its specific physicochemical signature (e.g., melting point 75–76 °C and pKa 4.77±0.10), makes it an ideal building block for systematic structure-activity relationship (SAR) investigations . Its higher melting point and distinct pKa compared to isomeric and des-phenyl analogs enable precise control over physicochemical properties in lead optimization campaigns.

Synthesis of Derivatives for Investigating COX-2 Selectivity and Anti-inflammatory Pathways

Research indicates that derivatives of 2-(1-phenylcyclobutyl)acetic acid have been explored for their potential as selective COX-2 inhibitors, a key target in inflammation . The core scaffold's ability to be elaborated into more potent and selective inhibitors is supported by studies on related cyclobutylacetic acid derivatives, which have demonstrated COX-2 enzyme inhibition [1]. The compound's unique steric and electronic profile, as evidenced by its distinct pKa and lipophilicity compared to simpler analogs, positions it as a valuable starting point for designing next-generation anti-inflammatory agents with potentially improved safety profiles over non-selective NSAIDs.

Development of Organometallic Complexes with Dual Pharmacological Activity

The carboxylic acid functional group of 2-(1-phenylcyclobutyl)acetic acid can serve as a ligand for the synthesis of organometallic complexes. Recent work with the structurally related 1-phenylcyclobutane-1-carboxylic acid demonstrates the feasibility of generating organotin complexes that exhibit dual activity as organotin entities and AKT inhibitors, showing promise in anticancer research . The unique substitution pattern of 2-(1-phenylcyclobutyl)acetic acid could similarly be exploited to create novel metal-based therapeutics with enhanced or complementary biological activities, leveraging its distinct physicochemical and structural properties for targeted delivery and mechanism-of-action studies.

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